ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
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Overview
Description
The compound “ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate” is an ester . Esters are organic compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . They occur widely in nature and often have pleasant odors .
Molecular Structure Analysis
The molecular structure of this compound is complex and would be best analyzed using computational chemistry methods. Quantum chemical and spectroscopic investigations can be used to report the optimized ground state geometry, harmonic vibrational frequencies, NMR chemical shifts, NBO analysis, and molecular electrostatic potential surface map of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques and quantum chemical calculations . These can provide information about the compound’s HOMO-LUMO energies, NBO analysis, and PED distribution .Scientific Research Applications
Optical Storage in Polymers
Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), a compound similar in structure to the queried chemical, has been synthesized and used in copolymers for reversible optical storage. These copolymers exhibit significant photoinduced birefringence, a property valuable for optical data storage applications (Meng et al., 1996).
Nonlinear Optical (NLO) Properties
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives, structurally related to the target compound, demonstrate promising potential for nonlinear optical (NLO) applications. These compounds exhibit high first and second hyperpolarizabilities, which are essential for NLO materials used in telecommunications and laser technology (Kiven et al., 2023).
Pyrolysis of Enoate Esters
The thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates, which are structurally similar to the queried chemical, leads to the formation of ethyl (2E,4E)-2,4-alkadienoates. This study provides insights into the pyrolysis mechanism of these compounds, which can be useful in understanding the thermal stability and decomposition pathways of related chemicals (Tanikaga et al., 1984).
Synthesis of Heteroarotinoids
The synthesis of heteroarotinoids, including compounds similar to the queried chemical, has been explored for their potential applications in medicinal chemistry. These compounds have shown activity in several assays, highlighting their relevance in drug development and pharmaceutical research (Sunthankar et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-5-35-26(32)19-6-8-22(9-7-19)29-17(3)13-20(18(29)4)14-21(15-27)25(31)28-24-11-10-23(30(33)34)12-16(24)2/h6-14H,5H2,1-4H3,(H,28,31)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGUNDHNJMVTL-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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